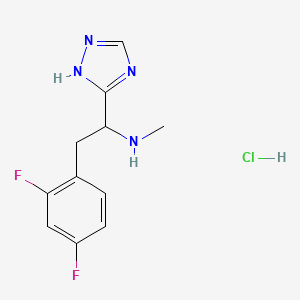

![molecular formula C13H17NO2 B2812729 4-甲氧基-2H-螺[1-苯并呋喃-3,4'-哌啶] CAS No. 2251053-25-3](/img/structure/B2812729.png)

4-甲氧基-2H-螺[1-苯并呋喃-3,4'-哌啶]

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

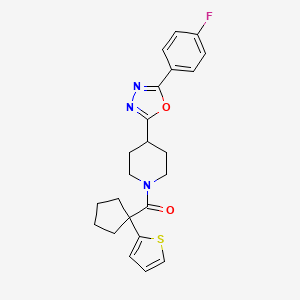

“4-Methoxy-2H-spiro[1-benzofuran-3,4’-piperidine]” is a chemical compound. It is also known as “4-Methyl-2H-spiro[1-benzofuran-3,4’-piperidine] hydrochloride” and has the chemical formula C13H17NO・HCl . It is not intended for human or veterinary use and is for research use only.

Synthesis Analysis

The synthesis of similar compounds involves ring opening followed by ring closure reactions . For instance, the reaction of 4-methoxy-5-oxo-5H-furo[3,2-g] chromene-6-carbonitrile with 5-amino-3-methyl-1H-pyrazole in absolute ethanol containing a few drops of piperidine afforded a novel compound .Molecular Structure Analysis

The molecular structure of “4-Methoxy-2H-spiro[1-benzofuran-3,4’-piperidine]” was established based on elemental analysis and spectral data . The chemical calculations were performed using the Becke3–Lee Yang Parr (B3LYP) and Coulomb Attenuating Method (CAM-B3LYP)/6-311++G(d,p) basis sets at the DFT level of theory .Chemical Reactions Analysis

The local reactivity descriptors supported the high reactivity of C7 for nucleophilic attack . The computed total energy and thermodynamic parameters at the same level of calculations confirmed the high stability of structure 3 (HMBPP) as compared with the other expected structure 4 .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Methoxy-2H-spiro[1-benzofuran-3,4’-piperidine]” were determined using theoretical calculations . The 1H and 13C chemical shift values, as well as vibrational wavenumber values, were theoretically determined and exhibited a high correlation with the experimental data .科学研究应用

亚型选择性 σ 受体配体

制备了一系列螺[2]苯并吡喃-1,4'-哌啶和螺[2]苯并呋喃-1,4'-哌啶,包括 4-甲氧基-2H-螺[1-苯并呋喃-3,4'-哌啶] 的衍生物,以研究它们对 σ1 和 σ2 受体的亲和力。这些化合物使用豚鼠脑和鼠肝膜制剂的放射性配体结合测定法进行了评估。主要发现包括识别增强 σ1 受体亲和力的取代基,证明了这些化合物作为 σ 受体的极高效和亚型选择性配体的潜力。这些结果表明它们在研究受体功能和潜在开发针对 σ 受体的新的治疗剂中的适用性 (Maier & Wünsch, 2002)。

体外代谢稳定性和潜在 PET 放射性示踪剂

对带有 N 原子上对氟苄基残基的螺[2]苯并呋喃-1,4'-哌啶的进一步研究探索了它们的结构亲和力关系,揭示了具有亚纳摩尔 sigma(1) 亲和力和针对 sigma(2) 亚型的高选择性的化合物。这些发现以及这些化合物的体外代谢稳定性表明它们在开发用于 sigma(1) 受体的 PET 放射性示踪剂中的效用,突出了它们在神经和精神疾病研究中的重要性 (Grosse Maestrup 等,2009)。

新型组蛋白脱乙酰酶 (HDAC) 抑制剂

已将包含螺[苯并呋喃-2,4'-哌啶] 骨架的螺哌啶异羟肟酸衍生物鉴定为结构新颖的 HDAC 抑制剂。这些化合物对核提取物 HDACs 显示出显着的抑制活性,并对肿瘤细胞系具有抗增殖活性。一种化合物特别是在小鼠异种移植模型中表现出良好的口服生物利用度和肿瘤生长抑制,表明这些支架在癌症治疗研究中的潜力 (Varasi 等,2011)。

药理学和代谢特征

评估了一种有效的 sigma1 受体配体的药理学和代谢,该配体被鉴定为 1'-苄基-3-甲氧基-3H-螺[[2]苯并呋喃-1,4'-哌啶],表现出高的 sigma1/sigma2 选择性和对神经性疼痛的显着镇痛活性。这项研究强调了此类化合物在疼痛管理中的治疗潜力,并提供了对它们的药代动力学和代谢的见解,这对于药物开发过程至关重要 (Wiese 等,2009)。

安全和危害

未来方向

作用机制

Target of Action

The primary target of 4-Methoxy-2H-spiro[1-benzofuran-3,4’-piperidine] is the σ1 receptor . The σ1 receptor is a chaperone protein at the endoplasmic reticulum (ER) that modulates calcium signaling through the IP3 receptor . It plays a crucial role in many cellular processes and has been implicated in several diseases, including cancer and neurological disorders .

Mode of Action

4-Methoxy-2H-spiro[1-benzofuran-3,4’-piperidine] interacts with the σ1 receptor as a potent ligand . It has an extraordinarily high σ1/σ2 selectivity (>1100), indicating a strong preference for the σ1 subtype .

Biochemical Pathways

Its analgesic activity in the capsaicin pain model suggests that it may modulateneuropathic pain pathways via σ1 receptor antagonism .

Pharmacokinetics

4-Methoxy-2H-spiro[1-benzofuran-3,4’-piperidine] is rapidly metabolized by rat liver microsomes . The major metabolites identified include an N-debenzylated metabolite and a hydroxylated metabolite . Human liver microsomes form the same metabolites, indicating similar metabolic pathways in humans and rats . The cytochrome P450 isoenzyme CYP3A4 is responsible for producing all the identified metabolites .

Result of Action

The compound displays analgesic activity against neuropathic pain in the capsaicin pain model, with 53% analgesia observed at a dose of 16 mg/kg . This suggests that 4-Methoxy-2H-spiro[1-benzofuran-3,4’-piperidine] may have potential therapeutic applications in the management of neuropathic pain .

属性

IUPAC Name |

4-methoxyspiro[2H-1-benzofuran-3,4'-piperidine] |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2/c1-15-10-3-2-4-11-12(10)13(9-16-11)5-7-14-8-6-13/h2-4,14H,5-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQANCJZTQGURDK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1C3(CCNCC3)CO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methoxy-2H-spiro[1-benzofuran-3,4'-piperidine] | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(Phenylsulfonyl)(2-pyridinyl)amino]acetic acid](/img/structure/B2812650.png)

![Ethyl 5-[benzenesulfonyl(phenoxycarbonyl)amino]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B2812651.png)

![4-{[1-(Furan-3-carbonyl)pyrrolidin-3-yl]oxy}-2,6-dimethylpyrimidine](/img/structure/B2812657.png)

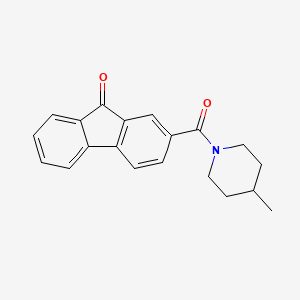

![3-(1-(2-(benzo[d]isoxazol-3-yl)acetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2812658.png)

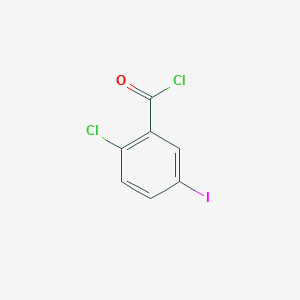

![3-[1-(2-Chlorobenzoyl)piperidin-4-yl]-1,1-dimethylurea](/img/structure/B2812663.png)

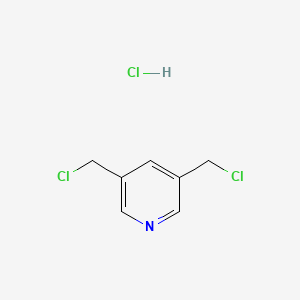

![1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-5-amine](/img/structure/B2812666.png)